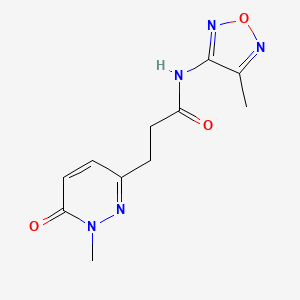
Dimethyl 3-amino-4-hydroxyphthalate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic precursors to more complex molecules. For example, the synthesis of bisphosphonic acids from N-phthaloylglycine involves dimethyl acetylphosphonate, showcasing a method to derive related complex molecules through reactions with formic acid and formaldehyde (Griffiths et al., 1997).
Molecular Structure Analysis
The study of molecular structures often utilizes spectroscopy and crystallography to determine the arrangement of atoms within a molecule. For instance, the structure of 4-aminophthalimide derivatives has been elucidated using X-ray crystallography, revealing the presence of strong intermolecular hydrogen bonding interactions, which significantly influence their aggregation behavior (Majhi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving dimethyl 3-amino-4-hydroxyphthalate derivatives may include nucleophilic substitution, cycloaddition, and electropolymerization, leading to a variety of products with diverse properties. For example, reactions with dimethylformamide dimethyl acetal form dimethylaminomethyleneisobenzofuran-1-one, highlighting the compound's reactivity towards forming new chemical bonds (Clarke et al., 1983).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of Bisphosphonic Acids : Dimethyl 3-amino-4-hydroxyphthalate is used in the synthesis of 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid, achieved from N-phthaloylglycine via dimethyl 2-(N-phthaloylamino)acetylphosphonate (Griffiths et al., 1997).
- Catalyzed Synthesis of Hydroxyphthalates : IrCl3 or FeCl3-catalyzed synthesis of 3-hydroxyphthalates involves the use of dimethyl acetylenedicarboxylate, followed by ring-opening aromatization reaction to produce 3-aminophthalate derivative (Shinohara et al., 2011).
Environmental Analysis
- Detection in Water Samples : An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed for the detection of dimethyl phthalate in environmental water samples, where Dimethyl 4-aminophthalate was used as a component in the assay (Zhang et al., 2011).
Photocatalysis and Environmental Remediation
- Photocatalytic Degradation : The degradation pathways of dimethyl phthalate in TiO2-UV-O2 and TiO2-UV-Fe(VI) systems were studied. Dimethyl 3-hydroxyphthalate was identified as a major intermediate product in these photocatalytic processes (Yuan et al., 2008).
Photodynamic Therapy
- Use in Cancer Treatment : Zinc phthalocyanine substituted with dimethyl 3-hydroxyphthalate derivatives showed potential in photodynamic therapy applications for cancer treatment, thanks to its high singlet oxygen quantum yield and other beneficial properties (Pişkin et al., 2020).
Biochemical Applications
- Amino Acid Derivatives : Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate, a related compound, have been synthesized and tested as substrates for various proteinases, demonstrating the versatility of dimethyl phthalate derivatives in biochemical applications (Baggett et al., 1985).
Wirkmechanismus
Target of Action
Dimethyl 3-amino-4-hydroxyphthalate is a derivative of phthalates, which are dialkyl or alkyl/aryl esters of 1,2-benzenedicarboxylic acid . Phthalates are extensively used as additives to improve the workability of plastics
Mode of Action
It’s known that phthalates undergo degradation reactions, such as the fenton reaction, where pollutants are decomposed directly by hydroxyl radicals .
Biochemical Pathways
During the Fenton reaction, the primary step of the reaction is the attack of hydroxyl radicals on the aromatic ring to form a phthalate-OH adduct . This reaction leads to the formation of numerous transformation products such as hydroxylated phthalates . The hydroxylation reaction occurs at the aromatic ring of phthalates and yields mono- and dihydroxylated phthalates .
Result of Action
The result of the Fenton reaction is the formation of transformation products such as hydroxylated phthalates . For monohydroxylated phthalate, 3-hydroxy- and 4-hydroxydialkylphthalates are the main transformation products . In addition to hydroxylated derivatives, aliphatic chain degraded mono- and dihydroxylated phthalates were also detected .
Action Environment
The action of Dimethyl 3-amino-4-hydroxyphthalate is influenced by environmental factors. For instance, during the Fenton reaction, the N (iii) concentration, initial concentration of the phthalate, and pH values all strongly affect the oxidation efficiency of the phthalate .
Eigenschaften
IUPAC Name |
dimethyl 3-amino-4-hydroxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOFWASQQBJPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)O)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334564 | |
| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-amino-4-hydroxyphthalate | |
CAS RN |
142671-52-1 | |
| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)
![N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2488094.png)



![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2488100.png)
![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)

![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidin-6-one](/img/structure/B2488104.png)

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)
![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)
